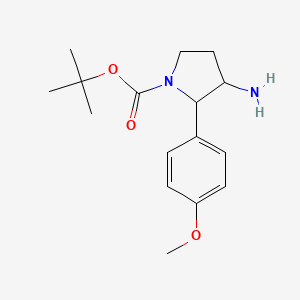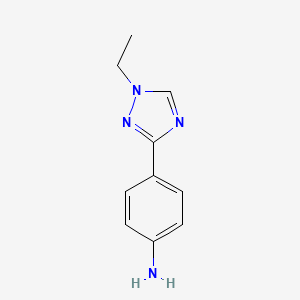
4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in the structure contributes to its ability to form hydrogen bonds, enhancing its pharmacokinetic and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline typically involves the reaction of 1-ethyl-1H-1,2,4-triazole-3-amine with aniline derivatives. One common method includes the use of organic solvents and catalysts to facilitate the reaction. For example, the reaction can be carried out in the presence of a palladium catalyst under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various aniline derivatives, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups to the triazole ring.
Scientific Research Applications
4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of anticancer agents due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of carbonic anhydrase-II inhibition.
Industrial Applications: It is used in the synthesis of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the aromatase enzyme, which is crucial for estrogen biosynthesis in cancer cells . The triazole ring allows the compound to form hydrogen bonds with the enzyme’s active site, leading to its inhibition and subsequent reduction in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones
Uniqueness
4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline is unique due to its specific substitution pattern on the triazole ring, which imparts distinct pharmacological properties. Compared to other triazole derivatives, it has shown promising results in enzyme inhibition and anticancer activity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(1-ethyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C10H12N4/c1-2-14-7-12-10(13-14)8-3-5-9(11)6-4-8/h3-7H,2,11H2,1H3 |
InChI Key |
OVCQVWFSHFIBIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=N1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13217898.png)
![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
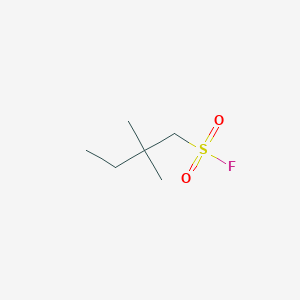
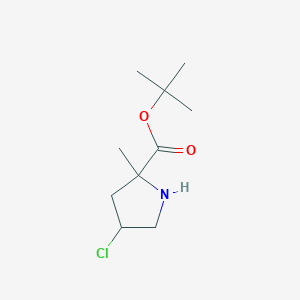
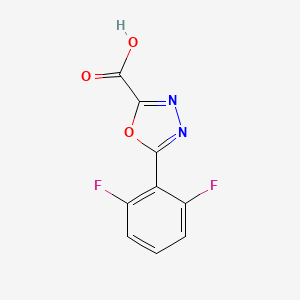
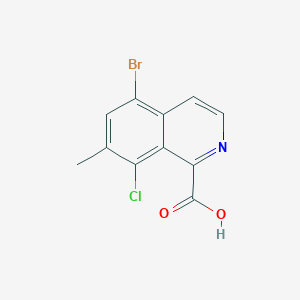
![tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)

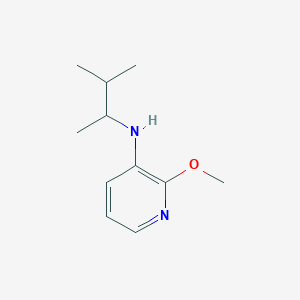

![3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B13217956.png)

![(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13217971.png)
